- Amino acid anhydride hydrochlorides as acylating agents in friedel-crafts reaction: A practical synthesis of L-homophenylalanine, Synthesis, 2001, (7), 1007-1009

Cas no 943-73-7 (L-Homophenylalanine)

L-ホモフェニルアラニンは非天然型アミノ酸の一種であり、医薬品中間体やペプチド合成において重要な役割を果たします。光学純度が高く、立体選択的な反応に適しているため、キラル化合物の合成に広く利用されます。特にβ-ラクタム系抗生物質やACE阻害剤などの医薬品開発において、効率的な構築ブロックとして機能します。高い化学的安定性と生体適合性を兼ね備えており、酵素反応や不斉合成にも応用可能です。また、結晶性が良好なため精製工程が簡便であり、工業スケールでの生産に適しています。

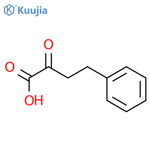

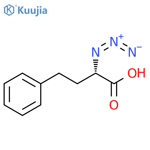

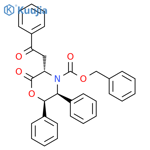

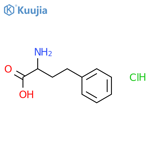

L-Homophenylalanine structure

商品名:L-Homophenylalanine

L-Homophenylalanine 化学的及び物理的性質

名前と識別子

-

- (S)-2-Amino-4-phenylbutanoic acid

- (S)-alpha-Amino-benzenebutanoic acid

- RARECHEM BK PT 0049

- (S)-(+)-2-AMINO-4-PHENYLBUTYRIC ACID

- (S)-2-AMINO-4-PHENYLBUTYRIC ACID

- (S)-HOMOPHENYLALANINE

- (S)-ALPHA-AMINOBENZENEBUTANOIC ACID

- 2-(S)-AMINO-4-PHENYLBUTANOIC ACID

- (+)-2-AMINO-4-PHENYLBUTYRIC ACID

- L-Homophenylalanine

- (2S)-2-amino-4-phenylbutanoic acid

- H-Homophe-OH

- HOMOPHENYLALANINE, L-(RG)

- (L)-Homophenylalanine

- L-Homophe

- L-高苯丙氨酸

- (αS)-α-Aminobenzenebutanoic acid (ACI)

- Benzenebutanoic acid, α-amino-, (S)- (ZCI)

- Butyric acid, 2-amino-4-phenyl-, L- (8CI)

- L

- (+)-(S)-Homophenylalanine

- (+)-L-Homophenylalanine

- (+)-Homophenylalanine

- (2S)-2-Azaniumyl-4-phenylbutanoate

- L-2-Amino-4-phenylbutyric acid

- L-Benzylalanine

- L-γ-Phenylbutyrine

- BBA25087

- 943-73-7

- CHEMBL1233389

- Homophenylalanine

- AKOS015854054

- CHEBI:43103

- AC-9967

- MLS-0466785.0001

- 8JYL44CC06

- H0985

- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (.ALPHA.S)-

- Ethyl(+/-)-alpha-aminobenzenebutyrate

- SCHEMBL44311

- A844936

- (alphaS)-alpha-Aminobenzenebutanoic Acid

- EN300-98697

- h-hophe-oh

- l-(+)-homophenylalanine

- (S)alpha-amino4-phenyl-butyric acid

- AS-14310

- EINECS 213-403-3

- Z1255434715

- Q27120508

- (.ALPHA.S)-.ALPHA.-AMINOBENZENEBUTANOIC ACID

- L-hph

- L-HPA

- DTXSID001315729

- J-640374

- (2S)-2-amino-4-phenyl-butanoic acid

- CS-W000258

- (2S)-2-azaniumyl-4-cyclohexyl-butanoate;L-HOMOPHENYLALANINE

- homophenylalanine, l-

- JTTHKOPSMAVJFE-VIFPVBQESA-N

- AKOS015888227

- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (S)-

- UNII-8JYL44CC06

- W-100197

- Benzenebutanoicacid,b-amino-,(bs)-

- C17235

- HOMOPHENYLALANINE, (+)-

- L-.GAMMA.-PHENYLBUTYRINE

- HY-I1029

- h-hfe-oh

- MFCD00002619

- (L)-homo-phenylalanine

- AM20041444

- CS-M2900

- L-Homophenylalanine,98%

- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (S)-

- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (ALPHAS)-

- L-GAMMA-PHENYLBUTYRINE

-

- MDL: MFCD00002619

- インチ: 1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1

- InChIKey: JTTHKOPSMAVJFE-VIFPVBQESA-N

- ほほえんだ: C(C1C=CC=CC=1)C[C@H](N)C(=O)O

計算された属性

- せいみつぶんしりょう: 179.09500

- どういたいしつりょう: 179.095

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 63.3A^2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.1248 (rough estimate)

- ゆうかいてん: 300 ºC

- ふってん: 324.8℃ at 760 mmHg

- フラッシュポイント: 150.2℃

- 屈折率: 44 ° (C=1, 3mol/L HCl)

- ようかいど: Soluble in dilute aqueous acid.

- PSA: 63.32000

- LogP: 1.73140

- ようかいせい: 未確定

- ひせんこうど: 45 º (C=1, 3N HCl 19 ºC)

L-Homophenylalanine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。

- セキュリティの説明: S22-S24/25

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

L-Homophenylalanine 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

L-Homophenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB168503-5 g |

(L)-Homophenylalanine, 98% (H-L-hPhe-OH); . |

943-73-7 | 98% | 5g |

€61.80 | 2023-05-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27295-25g |

L-Homophenylalanine, 98% |

943-73-7 | 98% | 25g |

¥15528.00 | 2023-02-27 | |

| AstaTech | 28665-100/G |

L-HOMOPHENYLALANINE |

943-73-7 | 99% | 100g |

$57 | 2023-09-18 | |

| AAPPTec | UHF102-100g |

H-HPhe-OH, H-Hfe-OH |

943-73-7 | 100g |

$270.00 | 2024-07-19 | ||

| abcr | AB168503-25 g |

(L)-Homophenylalanine, 98% (H-L-hPhe-OH); . |

943-73-7 | 98% | 25g |

€103.90 | 2023-05-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L810976-5g |

L-Homophenylalanine |

943-73-7 | 97% | 5g |

¥48.00 | 2022-01-14 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003960-25g |

L-Homophenylalanine |

943-73-7 | 97% | 25g |

¥70 | 2024-07-19 | |

| ChemScence | CS-M2900-500g |

L-Homophenylalanine |

943-73-7 | 98.82% | 500g |

$243.0 | 2022-04-26 | |

| Fluorochem | 011758-25g |

L)-Homophenylalanine |

943-73-7 | 98% | 25g |

£22.00 | 2022-03-01 | |

| Enamine | EN300-98697-2.5g |

(2S)-2-amino-4-phenylbutanoic acid |

943-73-7 | 95.0% | 2.5g |

$27.0 | 2025-02-19 |

L-Homophenylalanine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 7 h, 45 °C

リファレンス

- Process for preparation of 4-phenyl-α-aminobutyric acid, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; 20 h, reflux

リファレンス

- Asymmetric synthesis of allylic secondary alcohols: a new general approach for the preparation of α-amino acids, Tetrahedron, 2010, 66(29), 5349-5356

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium carbonate Catalysts: Manganese dichloride , Hydrolase , Dihydropyrimidinase Solvents: Water ; pH 7 - 7.5, 37 - 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 7.2; pH 5.5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 7.2; pH 5.5

リファレンス

- Preparation method of L-phenylalanine or D-phenylalanine, China, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Cobalt chloride (CoCl2) Catalysts: Aminoacylase , Amino acid amide racemase Solvents: Water ; 1 h, pH 8, 37 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- Enantioselective Synthesis of L-Homophenylalanine by Whole Cells of Recombinant Escherichia coli Expressing L-Aminoacylase and N-Acylamino Acid Racemase Genes from Deinococcus radiodurans BCRC12827, Biotechnology Progress, 2006, 22(6), 1578-1584

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium

リファレンス

- Hydrogen, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-18

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: NAD , Ammonium formate , Potassium hydroxide , Phosphoric acid Catalysts: Dehydrogenase , Formate dehydrogenase (NADP) Solvents: Water ; 15 - 20 h, pH 8, rt

リファレンス

- Method for preparing L-homophenylalanine from 2-oxo-4-phenylbutyric acid or its ester with homophenylalanine dehydrogenase, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Water ; 48 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

リファレンス

- Improved method of preparing 2(S)-amino-4-phenylbutyric acid, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Phosphorus trichloride Solvents: Acetic acid , Acetic anhydride ; rt; 20 h, 40 °C

1.2 Catalysts: Graphene Solvents: Benzene ; 20 h, 180 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 °C

1.4 Reagents: Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Water ; 0.2 MPa, 90 °C

1.5 Reagents: Ammonia ; pH 5.5 - 5.8, 10 - 25 °C

1.2 Catalysts: Graphene Solvents: Benzene ; 20 h, 180 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 °C

1.4 Reagents: Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Water ; 0.2 MPa, 90 °C

1.5 Reagents: Ammonia ; pH 5.5 - 5.8, 10 - 25 °C

リファレンス

- Process for preparation of L-homophenylalanine, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: Cobalt chloride (CoCl2) , 2-Aminohexano-6-lactam racemase , L-Amino acid amidase Solvents: Water ; 12 h, pH 7, 40 °C

リファレンス

- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

合成方法 13

はんのうじょうけん

1.1 Catalysts: Pyridoxal 5′-phosphate , Aspartate aminotransferase Solvents: Water ; 24 h, pH 9.0, 37 °C; 37 °C → 100 °C

リファレンス

- Asymmetrical Synthesis of L-Homophenylalanine Using Engineered Escherichia coli Aspartate Aminotransferase, Biotechnology Progress, 2005, 21(2), 411-415

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol , Water ; rt → 65 °C; 12 h, 1 bar, 65 °C

リファレンス

- Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino Acids, ACS Catalysis, 2019, 9(9), 8726-8730

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium chloride Solvents: Ethanol , Tetrahydrofuran

リファレンス

- Practical asymmetric syntheses of α-amino acids through carbon-carbon bond constructions on electrophilic glycine templates, Journal of the American Chemical Society, 1988, 110(5), 1547-57

合成方法 16

はんのうじょうけん

1.1 Reagents: Hydrochloric acid

1.2 Reagents: Sodium acetate

1.2 Reagents: Sodium acetate

リファレンス

- DPAMPP in catalytic asymmetric reactions: enantioselective synthesis of L-homophenylalanine, Tetrahedron: Asymmetry, 2000, 11(7), 1487-1494

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

リファレンス

- Preparation method of 2-(S)-amino-4-arylbutyric acid compound from 2-(S)-amino-4-oxo-4-arylbutyric acid by reduction, ring-closing esterification and hydrogenation, China, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Ammonium formate , Ammonia Solvents: Water ; pH 7.2

1.2 Reagents: Oxygen Catalysts: Palladium , D-Amino acid oxidase , Catalase ; 24 h, 30 °C

1.2 Reagents: Oxygen Catalysts: Palladium , D-Amino acid oxidase , Catalase ; 24 h, 30 °C

リファレンス

- Biocatalytic deracemization method for preparing non-natural L-amino acid using immobilized D-amino acid oxidase, China, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Magnesium stearate , Ethyl acrylate-methyl methacrylate-trimethylaminoethyl methacrylate chloride cop… Solvents: Acetone ; 25 °C; 3 h, 25 °C

1.2 Reagents: NAD , Ammonium formate , Sodium chloride Catalysts: Formate dehydrogenase , Phenylalanine dehydrogenase Solvents: Water ; 12 h, pH 8.0, 25 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 25 °C

1.2 Reagents: NAD , Ammonium formate , Sodium chloride Catalysts: Formate dehydrogenase , Phenylalanine dehydrogenase Solvents: Water ; 12 h, pH 8.0, 25 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 25 °C

リファレンス

- Microparticle-Based Strategy for Controlled Release of Substrate for the Biocatalytic Preparation of L-Homophenylalanine, ACS Catalysis, 2014, 4(5), 1584-1587

合成方法 20

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Methanol ; 5 min, rt

リファレンス

- N-Acyliminium cyclization as an approach for an asymmetric synthesis of the pyrrolo[2,1-a]benzazepine ring system, Synthetic Communications, 2012, 42(6), 872-882

合成方法 21

はんのうじょうけん

1.1 Catalysts: Triacylglycerol lipase Solvents: Water

リファレンス

- Kinetic resolution of amino acid esters catalyzed by lipases, Chirality, 1996, 8(6), 418-422

L-Homophenylalanine Raw materials

- Benzenebutanoic acid, α-azido-, (αS)-

- (S)-4-Oxo-homophenylalanine Hydrochloride

- Benzenebutanoic acid, α-(acetylamino)-, ethyl ester, (αS)-

- (αS)-α-Amino-γ-nitrobenzenebutanoic acid

- L-Homophenylalanine hydrochloride

- 2-Oxo-4-phenylbutanoic Acid

- 2-amino-4-phenyl-butanoic acid

- Acetyl-d-homophenylalanine

- 2-Amino-4-phenylbutanamide

- Benzenebutanoic acid, α-[(2,2,2-trichloroacetyl)amino]-, methyl ester, (αS)-

- sodium 2-oxo-4-phenylbutanoate

- 5-(2-phenylethyl)imidazolidine-2,4-dione

- ethyl 2-amino-4-phenylbutanoate

- 4-Morpholinecarboxylic acid, 2-oxo-3-(2-oxo-2-phenylethyl)-5,6-diphenyl-, phenylmethyl ester, (3S,5S,6R)-

- 2(3H)-Furanone, 3-aminodihydro-5-phenyl-, (3S)-

- (αS)-α-[[(1S)-2-Hydroxy-1-phenylethyl]amino]benzenebutanoic acid

- L-Aspartic acid

- L-Lysine

L-Homophenylalanine Preparation Products

L-Homophenylalanine サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:943-73-7)L-Homophenylalanine

注文番号:A844936

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 07:04

価格 ($):157.0

L-Homophenylalanine 関連文献

-

1. Crystal structures of methyl(L-tyrosinato)mercury(II) monohydrate and [L-(2-amino-4-phenylbutanoato)]methylmercury(II)Nathaniel W. Alcock,Paul A. Lampe,Peter Moore J. Chem. Soc. Dalton Trans. 1978 1324

-

Xinkuan Cheng,Xi Chen,Jinhui Feng,Qiaqing Wu,Dunming Zhu Catal. Sci. Technol. 2018 8 4994

-

Peiran Ruan,Qiong Tang,Zun Yang,Xiaohua Liu,Xiaoming Feng Chem. Commun. 2022 58 1001

-

Sai Ruan,Xiaobin Lin,Lihua Xie,Lili Lin,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2018 5 32

-

Chaoqi Ke,Zhenzhong Liu,Sai Ruan,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2021 8 5705

943-73-7 (L-Homophenylalanine) 関連製品

- 63-91-2(L-Phenylalanine)

- 943-80-6(p-Amino-L-phenylalanine)

- 949-99-5((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

- 1012-05-1(2-amino-4-phenyl-butanoic acid)

- 74-79-3(L-Arginine)

- 56-45-1(L-Serine)

- 150-30-1(DL-3-Phenylalanine)

- 1676-73-9(L-Glutamate-γ-benzyl ester)

- 63-68-3(L-Methionine)

- 673-06-3(D-Phenylalanine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:943-73-7)L-苯基丁氨酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:943-73-7)L-Homophe-OH

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ